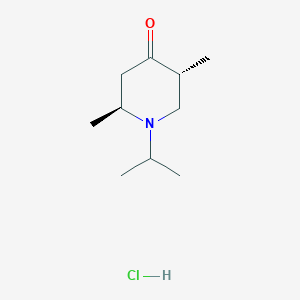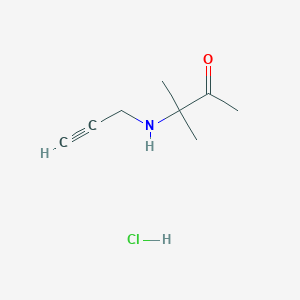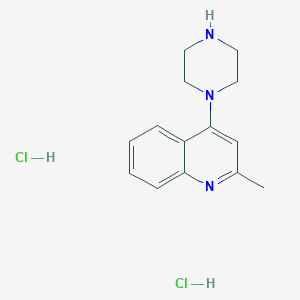
3-Nitro-4-piperazin-1-ylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-piperazin-1-ylbenzoic acid is a chemical compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a nitro group (-NO2) and a piperazine ring attached to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-piperazin-1-ylbenzoic acid typically involves a multi-step process. One common method starts with the nitration of 4-chlorobenzoic acid to introduce the nitro group. This is followed by the substitution of the chlorine atom with a piperazine ring. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-4-piperazin-1-ylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3-Amino-4-piperazin-1-ylbenzoic acid.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: This compound.
Aplicaciones Científicas De Investigación
3-Nitro-4-piperazin-1-ylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Nitro-4-piperazin-1-ylbenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can bind to various receptors or enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitro-4-(1-piperazinyl)benzoic acid: Similar structure but without the hydrochloride salt.
Ethyl 3-nitro-4-piperazin-1-ylbenzoate hydrochloride: An ester derivative with similar properties.
Uniqueness
3-Nitro-4-piperazin-1-ylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-nitro-4-piperazin-1-ylbenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4.ClH/c15-11(16)8-1-2-9(10(7-8)14(17)18)13-5-3-12-4-6-13;/h1-2,7,12H,3-6H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCRMRWYTHJYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(1-ethyl-1-methylprop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one](/img/structure/B7982602.png)
![7-Amino-1H-benzo[d]imidazole-5-carboxylic acid dihydrochloride](/img/structure/B7982616.png)

![1-[3-(dimethylamino)propyl]octahydroquinolin-4(1{H})-one](/img/structure/B7982632.png)
![4'-t-Butyl-6-methoxy-2,3,4,9-tetrahydrospiro[$b-carboline-1,1'-cyclohexane] hydrochloride](/img/structure/B7982636.png)

![1-Cyclopent-1-en-1-yl-3-[(1,1-dimethylprop-2-yn-1-yl)amino]propan-1-one](/img/structure/B7982656.png)




![1-[4,5-dimethoxy-2-(1{H}-pyrrol-1-yl)phenyl]methanamine](/img/structure/B7982695.png)


